molecular formula C13H10N2O2S B13882667 2-(4-Methoxy-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

2-(4-Methoxy-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

Cat. No.: B13882667
M. Wt: 258.30 g/mol
InChI Key: GKEHNFAISVOTHK-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a heterocyclic compound that features both a benzothiazole and a pyridinium moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Pyridinium Moiety: The pyridinium ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzothiazole intermediate.

    Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the benzothiazole ring.

    Reduction: Reduction reactions may target the pyridinium moiety, converting it to a pyridine derivative.

    Substitution: Both the benzothiazole and pyridinium rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methoxy-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, compounds containing benzothiazole and pyridinium structures have shown potential as antimicrobial, antiviral, and anticancer agents. Research into this compound may reveal similar activities.

Medicine

In medicine, such compounds are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole would depend on its specific application. For example, if it acts as an antimicrobial agent, it may disrupt cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1,3-benzothiazole: Lacks the pyridinium moiety.

    2-(4-Methoxy-1-oxidopyridin-1-ium)-1,3-benzothiazole: Similar structure but different substitution pattern.

Uniqueness

The uniqueness of 2-(4-Methoxy-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole lies in its combined benzothiazole and pyridinium structures, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

2-(4-methoxy-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C13H10N2O2S/c1-17-9-6-7-15(16)11(8-9)13-14-10-4-2-3-5-12(10)18-13/h2-8H,1H3

InChI Key

GKEHNFAISVOTHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=[N+](C=C1)[O-])C2=NC3=CC=CC=C3S2

Origin of Product

United States

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